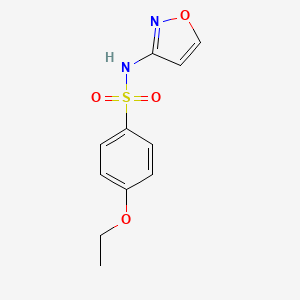
2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly known as DH-CBD, which stands for N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide. DH-CBD is a synthetic derivative of cannabidiol (CBD) that has been modified to enhance its potency and effectiveness.
Mécanisme D'action
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide exerts its effects by modulating the endocannabinoid system (ECS). The ECS is a complex signaling system that regulates various physiological processes, including pain, inflammation, and immune function. DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide acts as an agonist of the CB1 and CB2 receptors, which are the primary receptors of the ECS. By activating these receptors, DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide can modulate the activity of various signaling pathways and exert its therapeutic effects.
Biochemical and Physiological Effects:
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to reduce pain by modulating the activity of pain-sensing neurons. Additionally, DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide also has a high potency and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has some limitations. It is a synthetic compound that may not fully mimic the effects of natural cannabinoids. Additionally, DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has shown promise as a potential therapeutic agent for various diseases and conditions. Future research should focus on further elucidating the mechanism of action of DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide and exploring its therapeutic potential in preclinical and clinical studies. Additionally, research should focus on developing more potent and selective derivatives of DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide that could be used for therapeutic purposes.
Méthodes De Synthèse
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is synthesized through a multistep process that involves the reaction of 2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide with various reagents. The first step involves the protection of the hydroxyl group of 2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide using a suitable reagent. The protected 2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is then reacted with a cyclohexylamine derivative to form the amide bond. The resulting product is then deprotected to yield DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide.
Applications De Recherche Scientifique
DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and neuroprotective properties. DH-2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to have anticancer properties and may be useful in the treatment of various types of cancers.
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-12-9-13(2)11-15(10-12)22-14(3)18(21)19(4)16-7-5-6-8-17(16)20/h9-11,14,16-17,20H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNDLZFKOMCRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N(C)C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5381552.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5381553.png)
![3-methyl-7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5381560.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B5381584.png)

![N-(2,3-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5381609.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5381614.png)
![N-benzyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)sulfamide](/img/structure/B5381620.png)

![2-(2-isopropylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5381626.png)
![1-[3-(dimethylamino)propyl]-4-(2,5-dimethylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381639.png)
![3-[4-(diethylamino)phenyl]-1-(4-vinylphenyl)-2-propen-1-one](/img/structure/B5381642.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5381649.png)